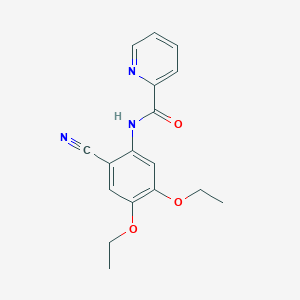
N-(2-cyano-4,5-diethoxyphenyl)pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The compound is synthesized using multi-component reactions or specific substitution reactions. For instance, a similar compound, 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide, was synthesized through a three-component reaction involving N1,N3-di(pyridin-2-yl)-malonamide, aldehyde, and malononitrile in water using triethylamine as a base (Jayarajan et al., 2019). Other similar compounds were prepared by reacting pyridoxal hydrochloride with various N-arylcyanoacetamides (Zhuravel et al., 2005).
Molecular Structure Analysis
The molecular structure of these compounds is characterized using techniques like FT-IR, NMR, and X-ray diffraction. For example, the 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide's structure was confirmed by these methods, and its molecular docking analyses were explored in detail (Jayarajan et al., 2019).
Chemical Reactions and Properties
The compound undergoes various chemical reactions, forming different derivatives with distinct properties. For instance, reactions of similar compounds with aromatic amines yielded a series of 2-(N-R-phenyl) imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamides with significant antibacterial and antifungal activities (Zhuravel et al., 2005).
Physical Properties Analysis
Physical properties like solubility, melting point, and crystalline structure are often analyzed. These properties are influenced by the compound's molecular structure and the presence of different functional groups.
Chemical Properties Analysis
Chemical properties, such as reactivity with other chemicals, stability under various conditions, and potential biological activities, are important aspects of the compound. For example, some derivatives showed potential antimicrobial activities, indicating the compound's utility in pharmaceutical applications (Zhuravel et al., 2005).
Applications De Recherche Scientifique
Synthesis of Novel Compounds
The compound has been used in the synthesis of new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives. These derivatives have been characterized and evaluated for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting its potential in the development of new therapeutic agents (Hassan, Hafez, & Osman, 2014).
Cytotoxic Activity
Research into the cytotoxicity of compounds synthesized from N-(2-cyano-4,5-diethoxyphenyl)pyridine-2-carboxamide offers insights into their potential anti-cancer properties. Studies have indicated that certain derivatives exhibit significant cytotoxic activities, which could be pivotal in cancer treatment research (Hung, Arabshahi, Leung, Reynisson, & Barker, 2014).
Kinase Inhibition for Cancer Therapy
Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, derived from N-(2-cyano-4,5-diethoxyphenyl)pyridine-2-carboxamide, have been identified as potent and selective Met kinase inhibitors. These compounds demonstrated complete tumor stasis in Met-dependent cancer models, indicating their promise as cancer therapeutics (Schroeder et al., 2009).
Water-Mediated Synthesis Techniques
The compound is involved in water-mediated synthesis processes, offering an environmentally friendly approach to creating new chemical entities. This technique has led to the discovery of compounds with non-linear optical (NLO) properties and potential anticancer activity, demonstrating the versatility of N-(2-cyano-4,5-diethoxyphenyl)pyridine-2-carboxamide in facilitating green chemistry applications (Jayarajan, Satheeshkumar, Kottha, Subbaramanian, Sayın, & Vasuki, 2019).
Molecular Dimerization and Hydrogen Bonding Studies
Research on the crystal chemistry of related compounds has shed light on the importance of intermolecular interactions, such as hydrogen bonding and molecular dimerization. These studies are crucial for understanding the structural and functional properties of pharmaceuticals and materials (Malone, Murray, Dolan, Docherty, & Lavery, 1997).
Propriétés
IUPAC Name |
N-(2-cyano-4,5-diethoxyphenyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-3-22-15-9-12(11-18)14(10-16(15)23-4-2)20-17(21)13-7-5-6-8-19-13/h5-10H,3-4H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAPCJFVNYGLDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C#N)NC(=O)C2=CC=CC=N2)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyano-4,5-diethoxyphenyl)pyridine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5548080.png)

![4-[4-(4-methoxybenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5548091.png)
![7-(4-chlorophenyl)-4-hydroxy-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5548100.png)
![5-[(2-methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5548103.png)
![N-[(3S*,4R*)-1-[(2-ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5548109.png)
![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5548110.png)



![N-(4-{[(4-methylbenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5548135.png)
![1-[(4-chlorophenyl)sulfonyl]-2,4-dimethyl-1H-imidazole](/img/structure/B5548137.png)
![1-(3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5548145.png)
![1-{2-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-4-phenyl-2-pyrrolidinone](/img/structure/B5548175.png)